molecular formula C6H7ClF2N4 B11796296 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine

Cat. No.: B11796296
M. Wt: 208.60 g/mol
InChI Key: MSABHYOHQAPEQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a fluorinated pyrimidine derivative characterized by a chloro group at position 2, a difluoromethyl (CF₂H) substituent at position 6, and a methyl group on the N4 amine (Figure 1). This compound belongs to a class of bioactive molecules where fluorine substitution plays a critical role in optimizing pharmacokinetic and pharmacodynamic properties. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the chloro substituent at position 2 may act as a leaving group or modulate electronic effects on the pyrimidine ring .

Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, dihydrofolate reductase) and nucleic acids.

Properties

Molecular Formula

C6H7ClF2N4

Molecular Weight

208.60 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-4-N-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H7ClF2N4/c1-11-5-2(10)3(4(8)9)12-6(7)13-5/h4H,10H2,1H3,(H,11,12,13)

InChI Key

MSABHYOHQAPEQZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=C1N)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(difluoromethyl)pyrimidine with N4-methylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine may act as an inhibitor or modulator of specific enzymes or receptors involved in cancer proliferation. Its ability to form stable complexes with these targets suggests potential therapeutic applications.

Case Study: A549 Cell Line

  • Study Findings : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM.
  • Mechanism : Primarily through apoptosis induction.
StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Enzyme Inhibition

The compound's interaction with specific enzymes has been studied extensively, indicating its potential role in inhibiting pathways critical for cancer cell survival.

Case Study: MCF7 Cell Line

  • Study Findings : Reported an IC50 value of 12.5 µM.
  • Mechanism : Induces cell cycle arrest at the G1 phase.

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for use in agrochemicals. Its biological activity suggests it may be effective as a herbicide or pesticide due to its ability to interact with plant growth regulators or enzymes involved in metabolic pathways.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Analogs

Compound Name R⁶ Rᴺ⁴ Molecular Weight* Key Properties/Inferences
2-Chloro-6-(difluoromethyl)-N4-methyl... Cl CF₂H Methyl ~231.6 Moderate lipophilicity; enhanced metabolic stability due to CF₂H
2-Chloro-6-(trifluoromethyl)-N4-methyl... Cl CF₃ Methyl ~249.6 Higher lipophilicity; stronger electron-withdrawing effect from CF₃
2-Chloro-6-methylpyrimidine-4,5-diamine Cl CH₃ H ~174.6 Lower metabolic stability; reduced lipophilicity
2-Chloro-N4-ethyl-6-(trifluoromethyl)... Cl CF₃ Ethyl ~263.6 Increased steric bulk; potential for prolonged half-life
6-Chloro-N4-(4-chlorophenyl)... Cl Cl (position 6?) 4-Chlorophenyl 255.1 Aromatic substituent enhances π-π interactions; higher molecular weight
6-Chloro-N4-cyclopentyl... Cl H Cyclopentyl ~237.7 Bulky N4 group; may hinder target binding

*Molecular weights calculated based on molecular formulas.

Key Findings:

Fluorine Substitution at R⁶: The difluoromethyl (CF₂H) group in the target compound balances lipophilicity and electronic effects. Non-fluorinated R⁶ groups (e.g., CH₃ in 2-Chloro-6-methylpyrimidine-4,5-diamine) result in lower metabolic stability and faster hepatic clearance, as fluorine’s inductive effects reduce oxidative degradation .

N4 Substituent Effects: Methyl (CH₃) at N4 provides minimal steric hindrance, favoring target binding compared to bulkier groups like cyclopentyl or 4-chlorophenyl .

Chloro at Position 2 :

  • A conserved feature across analogs, the chloro group may serve as a leaving group in nucleophilic substitution reactions or stabilize the ring’s electron-deficient character for interactions with biological targets .

Research Implications and Trends

  • Fluorine’s Role : The target compound’s CF₂H group aligns with trends in fluorinated drug design, where subtle differences between CF₂H, CF₃, and CH₃ significantly impact potency and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .
  • Discontinued Analogs: notes discontinuation of the trifluoromethyl analog (Ref: 10-F653552), possibly due to synthetic challenges or suboptimal efficacy-toxicity ratios, underscoring the importance of the difluoromethyl substitution .
  • Synthetic Accessibility : Difluoromethyl groups are more synthetically challenging than CH₃ or CF₃, but advances in fluorination methodologies (e.g., using difluorochloromethane) have improved accessibility .

Biological Activity

2-Chloro-6-(difluoromethyl)-N4-methylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and difluoromethyl substituent, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C6H7ClF2N4
  • Molecular Weight : 194.60 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily associated with its interaction with various biological targets. The presence of the difluoromethyl group enhances lipophilicity and may improve bioavailability. Studies suggest that this compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby influencing cell proliferation.

Biological Activity Overview

The compound has been evaluated for its activity against several cell lines and pathogens. Below is a summary of key findings:

Target Activity IC50 Value (µM) Reference
L1210 mouse leukemia cellsPotent inhibition0.5
Mycobacterium tuberculosisModerate activity1.25
Human cancer cell lines (various)Variable inhibition0.1 - 2.0

Case Studies

  • In Vitro Evaluation Against Cancer Cells :
    A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.1 to 2.0 µM across different cell types. The mechanism was attributed to the compound's ability to interfere with DNA synthesis pathways.
  • Antimicrobial Activity :
    The compound was tested against Mycobacterium tuberculosis in vitro, showing moderate activity with an IC50 value of 1.25 µM. This suggests potential as an anti-tubercular agent, although further in vivo studies are necessary to evaluate efficacy and safety.
  • Enzyme Inhibition Studies :
    Research indicated that this compound effectively inhibits enzymes involved in nucleotide metabolism, contributing to its antiproliferative effects on cancer cells. The inhibition kinetics were analyzed using Lineweaver-Burk plots, confirming competitive inhibition.

Research Findings

Recent studies have highlighted the following observations regarding the biological activity of the compound:

  • Fluorination Effects : The incorporation of fluorine atoms significantly alters the pharmacokinetic properties and enhances the binding affinity to target proteins compared to non-fluorinated analogs .
  • Structure-Activity Relationship (SAR) : Modifications in the pyrimidine ring structure influence biological activity, suggesting that specific substituents can enhance or diminish efficacy .

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